molecular formula C24H28FN5O2S B286124 N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

カタログ番号: B286124
分子量: 469.6 g/mol
InChIキー: KXMWGBWWGSGLFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide, also known as EAI045, is a chemical compound that has been studied for its potential applications in cancer therapy. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

作用機序

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide works by binding to the ATP-binding site of EGFR L858R/T790M, which prevents the enzyme from phosphorylating downstream signaling molecules and inhibits cell growth and division. This selective inhibition of EGFR L858R/T790M has been shown to have a potent antitumor effect in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a potent antitumor effect in preclinical studies, with a high selectivity for EGFR L858R/T790M over wild-type EGFR and other kinases. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

実験室実験の利点と制限

The advantages of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high selectivity for EGFR L858R/T790M, its potent antitumor effect, and its favorable pharmacokinetic profile. However, the limitations of using this compound in lab experiments include its high cost of synthesis and the need for specialized equipment and expertise to handle and administer the compound.

将来の方向性

For the study of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide include the development of more efficient and cost-effective synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to the drug. In addition, the combination of this compound with other targeted therapies or immune checkpoint inhibitors may have synergistic effects and improve treatment outcomes for NSCLC patients.

合成法

The synthesis of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 1-(2-aminoethyl)-4-methyl-1H-1,2,3-triazole in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then reacted with 2-(2-ethylanilino)-2-oxoethyl mercaptan in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product this compound.

科学的研究の応用

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). NSCLC is a type of lung cancer that accounts for approximately 85% of all lung cancer cases and is associated with poor prognosis. This compound has been shown to selectively inhibit the activity of a specific mutant form of the epidermal growth factor receptor (EGFR) called EGFR L858R/T790M, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.

特性

分子式

C24H28FN5O2S

分子量

469.6 g/mol

IUPAC名

N-[1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C24H28FN5O2S/c1-5-16-8-6-7-9-19(16)26-20(31)14-33-24-29-28-22(30(24)4)21(15(2)3)27-23(32)17-10-12-18(25)13-11-17/h6-13,15,21H,5,14H2,1-4H3,(H,26,31)(H,27,32)

InChIキー

KXMWGBWWGSGLFV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

正規SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。